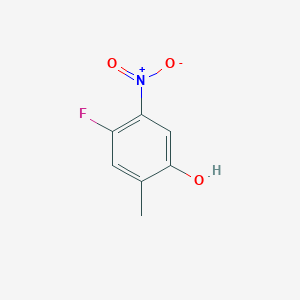

4-Fluoro-2-methyl-5-nitrophenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHVJZUBABFJRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445305 | |

| Record name | 4-fluoro-2-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122455-84-9 | |

| Record name | 4-Fluoro-2-methyl-5-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122455-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-fluoro-2-methyl-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Fluoro 2 Methyl 5 Nitrophenol

Established Synthetic Pathways for the Chemical Compound

Traditional synthesis of 4-Fluoro-2-methyl-5-nitrophenol primarily relies on foundational organic reactions, particularly the nitration of a suitable precursor. These methods are well-documented and form the basis for laboratory-scale production.

A common and direct method for the synthesis of substituted nitrophenols involves the electrophilic nitration of a phenol (B47542) precursor. In the case of this compound, the logical precursor is 4-Fluoro-2-methylphenol. sigmaaldrich.com This reaction typically involves treating the phenol with a nitrating agent, which introduces a nitro group (-NO2) onto the aromatic ring. The position of the nitro group is directed by the existing substituents on the ring (the fluoro, methyl, and hydroxyl groups).

A related synthesis involves the nitration of 4-chloro-2-methylphenol, where the hydroxyl group is first protected as a sulfonate ester (e.g., methanesulfonate (B1217627) or benzenesulfonate). google.com This protecting group strategy can help direct the nitration to the desired position and prevent unwanted side reactions. The nitration is carried out, followed by the removal of the sulfonyl group through acidic or alkaline hydrolysis to yield the final nitrophenol product. google.com For instance, 4-chloro-2-methylphenyl benzenesulfonate (B1194179) can be nitrated at 15-17°C, which is then followed by hydrolysis to give the desired product. google.com

Table 1: Nitration of Substituted Phenols

| Precursor | Reagents | Key Conditions | Product |

| 4-Chloro-2-methylphenyl benzenesulfonate | Sulfuric acid, Nitric acid | Nitration at ~15-17°C, followed by hydrolysis | 4-Chloro-2-methyl-5-nitrophenol |

This table illustrates a representative nitration-hydrolysis sequence for a structurally similar compound.

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. For example, the related compound, 4-Fluoro-2-methoxy-5-nitroaniline (B580436), serves as a crucial intermediate in the preparation of Mereletinib, a potent kinase inhibitor used in cancer research. chemicalbook.com

In a similar vein, N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine, which is synthesized from 4-fluoro-2-methoxy-5-nitroaniline, is a key intermediate for the synthesis of Osimertinib, another important therapeutic agent. chemicalbook.combldpharm.com The synthesis involves reacting 4-fluoro-2-methoxy-5-nitroaniline with 3-(2-chloropyrimidin-4-yl)-1-methylindole in the presence of p-toluenesulfonic acid in 2-pentanol (B3026449) at 80°C. chemicalbook.com

Another example is the use of 4-fluoro-2-methyl-5-nitroaniline (B1342645) in the synthesis of various chemical structures. nih.gov These multi-step sequences highlight the utility of the nitrophenol scaffold in building larger, functional molecules.

Table 2: Example of a Multi-Step Synthesis Involving a Related Nitroaniline

| Starting Materials | Reagents | Product |

| 3-(2-chloropyrimidin-4-yl)-1-methylindole, 4-fluoro-2-methoxy-5-nitroaniline | p-Toluenesulfonic acid, 2-Pentanol | N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine |

This table outlines the key components in the synthesis of a complex intermediate derived from a related nitroaniline. chemicalbook.com

Advanced Synthetic Approaches and Methodological Innovations for the Chemical Compound

As chemical synthesis evolves, there is a growing emphasis on developing more efficient, controlled, and environmentally benign processes.

While direct catalytic methods for the nitration step in the synthesis of this compound are not extensively detailed in the provided context, catalytic processes are fundamental to the synthesis of its precursors and related compounds. For instance, the reduction of a nitro group to an amine, a common subsequent step, is typically achieved using catalytic hydrogenation with catalysts like Raney Nickel. prepchem.comgoogle.com In one patented process for a related compound, 4-fluoro-2-methoxy-1-nitrobenzene is reduced to 4-fluoro-2-methoxyaniline (B49241) using Raney Ni as a catalyst under hydrogen gas pressure. google.com

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals to improve safety and sustainability. A notable innovation is the use of continuous flow reactors. A patented method for the synthesis of the related 4-fluoro-2-methoxy-5-nitrophenol utilizes a three-step continuous flow process of esterification, nitration, and hydrolysis. google.com This method involves pumping solutions of the reactants through a series of coil reactors, allowing for precise control of reaction conditions and significantly reducing the reaction time to a total residence time of 234 seconds. google.com Such continuous flow processes are safer, more efficient, and easier to scale up for industrial production compared to traditional batch processes. google.com

Purification and Isolation Techniques in Laboratory Synthesis of the Chemical Compound

After the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and by-products. Standard laboratory techniques are employed for this purpose.

A common method for purification is recrystallization . In a related synthesis of 2-bromo-4-fluoro-5-nitrophenol, the crude solid product was recrystallized from toluene (B28343) to yield the purified compound with a sharp melting point. prepchem.com

Filtration is a fundamental step used to collect the solid product from the reaction mixture. prepchem.com After precipitation or crystallization, the solid is separated from the liquid phase by filtering the mixture, often through materials like diatomaceous earth to improve clarity. prepchem.com

Following filtration, the collected solid is typically washed with a suitable solvent to remove residual impurities. For example, a filter cake might be washed with water or an organic solvent like petroleum ether. google.comprepchem.com The purified product is then dried, often in a vacuum oven, to remove any remaining solvent. chemicalbook.com

For more challenging separations, column chromatography can be employed. rsc.org This technique separates compounds based on their differential adsorption to a stationary phase (like silica (B1680970) gel) as a mobile phase (a solvent mixture) is passed through the column. rsc.org The purity of the final product and the progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC) and analyzed by methods including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

Table 3: List of Chemical Compounds

| Chemical Name |

| This compound |

| 4-Fluoro-2-methylphenol sigmaaldrich.com |

| 4-Chloro-2-methylphenol google.com |

| 4-Chloro-2-methyl-5-nitrophenol google.com |

| 4-Chloro-2-methylphenyl methanesulfonate google.com |

| 4-Chloro-2-methylphenyl benzenesulfonate google.com |

| 4-Fluoro-2-methoxy-5-nitroaniline chemicalbook.com |

| Mereletinib chemicalbook.com |

| N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine chemicalbook.combldpharm.com |

| Osimertinib chemicalbook.com |

| 3-(2-chloropyrimidin-4-yl)-1-methylindole chemicalbook.com |

| p-Toluenesulfonic acid chemicalbook.com |

| 2-Pentanol chemicalbook.com |

| 4-fluoro-2-methyl-5-nitroaniline nih.gov |

| Raney Nickel prepchem.comgoogle.com |

| 4-fluoro-2-methoxy-1-nitrobenzene google.com |

| 4-fluoro-2-methoxyaniline google.com |

| 4-fluoro-2-methoxy-5-nitrophenol google.com |

| 2-bromo-4-fluoro-5-nitrophenol prepchem.com |

| Toluene prepchem.com |

| Diatomaceous earth prepchem.com |

| Petroleum ether google.com |

| Silica gel rsc.org |

| Nitric acid google.com |

| Sulfuric acid google.com |

| Sodium hydroxide (B78521) google.com |

Chromatographic Separations for the Chemical Compound

Following the synthesis, the crude this compound product typically contains unreacted starting materials and isomeric by-products. Chromatographic techniques are essential for the purification of the target compound.

Column Chromatography:

Column chromatography is a widely used technique for the separation of organic compounds. iucr.org It relies on the differential adsorption of the components of a mixture onto a solid stationary phase (commonly silica gel or alumina) as a liquid mobile phase is passed through the column. For the separation of nitrophenol isomers, the polarity of the compounds plays a crucial role. The presence of the nitro and hydroxyl groups makes these compounds polar. The relative polarity of the isomers will determine their elution order. Generally, isomers with stronger intermolecular interactions with the stationary phase will elute later. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is a common choice for the separation of moderately polar compounds like nitrophenols. The polarity of the mobile phase can be gradually increased by increasing the proportion of the more polar solvent (ethyl acetate) to elute the compounds from the column.

High-Performance Liquid Chromatography (HPLC):

For analytical purposes and for the purification of smaller quantities, High-Performance Liquid Chromatography (HPLC) offers higher resolution and speed. A reverse-phase HPLC method is often suitable for the separation of nitrophenol derivatives. sielc.com In this technique, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape. sielc.com The less polar compounds will have a stronger affinity for the stationary phase and thus will have longer retention times.

The table below outlines a general approach for the chromatographic purification of this compound.

Table 2: Chromatographic Purification of this compound

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection |

| Column Chromatography | Silica Gel (230-400 mesh) | Hexane/Ethyl Acetate gradient (e.g., starting with 9:1 and gradually increasing to 7:3) | Thin Layer Chromatography (TLC) with UV visualization |

| Reverse-Phase HPLC | C18 | Acetonitrile/Water with 0.1% Formic Acid (isocratic or gradient) | UV Detector (at a wavelength where the compound absorbs, e.g., 280-320 nm) |

Crystallization and Recrystallization Protocols for the Chemical Compound

Crystallization is a powerful technique for the final purification of solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow the formation of pure crystals as the solubility of the compound decreases. The impurities ideally remain in the mother liquor.

The choice of solvent is critical for successful recrystallization. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For nitrophenols, a variety of solvents can be considered. Due to their polarity, polar solvents or mixtures of polar and nonpolar solvents are often effective. Ethanol (B145695), methanol, or a mixture of ethanol and water are commonly used for the recrystallization of phenolic compounds. Toluene has also been reported as a recrystallization solvent for a similar compound, 2-bromo-4-fluoro-5-nitrophenol. prepchem.com

The process of recrystallization involves the following general steps:

Dissolving the crude solid in a minimal amount of a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of large, well-defined crystals.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering mother liquor.

Drying the crystals to remove all traces of the solvent.

The following table provides a summary of potential solvents for the recrystallization of this compound.

Table 3: Potential Solvents for Recrystallization of this compound

| Solvent/Solvent System | Rationale |

| Ethanol/Water | Ethanol is a good solvent for many organic compounds, and the addition of water can decrease the solubility at lower temperatures, promoting crystallization. |

| Toluene | Aromatic solvent that can be effective for compounds with aromatic rings. It has been used for a structurally similar compound. prepchem.com |

| Hexane/Ethyl Acetate | A mixture of a nonpolar and a polar solvent can be fine-tuned to achieve the desired solubility profile for recrystallization. |

Spectroscopic Characterization and Structural Elucidation Studies of 4 Fluoro 2 Methyl 5 Nitrophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of the Chemical Compound

A complete NMR analysis requires specific experimental data, which is currently unavailable for 4-Fluoro-2-methyl-5-nitrophenol. This includes:

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis of the Chemical Compound

Electrospray Ionization Mass Spectrometry (ESI-MS)No ESI-MS data is available to confirm the molecular weight or to analyze the specific fragmentation pattern of this compound under these ionization conditions.

Due to the strict requirement for scientifically accurate and detailed research findings, and the current unavailability of such data for this compound, the generation of the requested article with the specified content is not possible.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in published scientific literature or databases. HRMS analysis is crucial for determining the precise mass of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, with a chemical formula of C₇H₆FNO₃, the theoretical exact mass can be calculated. However, without experimental data, it is not possible to present a comparison or confirm the presence of this specific molecule in a sample.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis of the Chemical Compound

Similarly, specific Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound are not available.

Infrared (IR) Spectroscopy: An IR spectrum would reveal characteristic absorption bands corresponding to the functional groups present in the molecule. For this compound, one would anticipate observing vibrational modes for the hydroxyl (-OH), nitro (-NO₂), and carbon-fluorine (C-F) groups, as well as aromatic C-H and C=C stretching and bending vibrations. The precise positions of these bands are influenced by the electronic effects and substitution pattern on the aromatic ring, making data from isomers an unreliable substitute.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the chromophoric nitro group and the auxochromic hydroxyl and methyl groups attached to the benzene (B151609) ring would result in characteristic absorption maxima (λmax). The position and intensity of these absorptions are highly dependent on the specific isomer, as the electronic environment of the chromophore would be unique to the 4-fluoro-2-methyl-5-nitro substitution pattern.

X-ray Crystallography and Crystal Structure Analysis of the Chemical Compound

There is no published data on the X-ray crystallographic analysis of this compound. This includes both single crystal and powder X-ray diffraction studies.

Single Crystal X-ray Diffraction Studies

A single crystal X-ray diffraction study would provide the definitive three-dimensional structure of the molecule, including precise bond lengths, bond angles, and intermolecular interactions within the crystal lattice. This information is fundamental to understanding the solid-state conformation and packing of this compound. Without experimental data, no such structural parameters can be reported.

Powder X-ray Diffraction Analysis

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases and can be used for phase identification of a bulk sample. A characteristic PXRD pattern, with peaks at specific 2θ angles, would serve as a fingerprint for the crystalline form of this compound. As no experimental PXRD data is available, a reference pattern cannot be presented.

Derivatives of 4 Fluoro 2 Methyl 5 Nitrophenol and Their Research Applications

Synthesis and Functionalization of Derivatives from the Chemical Compound

The functional groups present on the 4-fluoro-2-methyl-5-nitrophenol ring—nitro, hydroxyl, fluoro, and methyl—each provide distinct opportunities for chemical transformation, enabling the synthesis of a diverse library of derivatives.

Reactions Involving the Nitro Group of the Chemical Compound

The nitro group is a key functional handle for derivatization, with its reduction to an amino group being the most prominent transformation. This conversion unlocks a plethora of subsequent reactions.

The reduction of the nitro group on the aromatic ring to form an aniline (B41778) derivative is a fundamental step in the synthesis of many complex molecules. This transformation can be effectively carried out using various reducing agents. A common method involves the use of iron powder in the presence of an acid or a salt like ammonium (B1175870) chloride. acs.org For instance, the reduction of nitro compounds to their corresponding amines has been successfully achieved using iron powder and ammonium chloride. acs.org Another established method is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst such as palladium or platinum.

The resulting 5-amino-4-fluoro-2-methylphenol (B49772) is a crucial intermediate. The newly formed amino group is nucleophilic and can participate in a wide range of reactions, including amide bond formation, diazotization, and as a building block for the synthesis of various heterocyclic compounds. medium.com The presence of both an amino and a hydroxyl group on the same ring makes it a valuable precursor for creating molecules with diverse biological activities. medium.comresearchgate.net

Reactions Involving the Hydroxyl Group of the Chemical Compound

The phenolic hydroxyl group in this compound is another site for synthetic modification, primarily through reactions that target its acidic proton or its nucleophilic oxygen atom.

The hydroxyl group can be readily deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can react with various electrophiles. A common reaction is etherification, where the phenoxide displaces a halide from an alkyl or aryl halide to form an ether. For example, phenolic intermediates can be reacted with a range of halides under basic conditions, such as in the presence of potassium carbonate, to yield the corresponding ether derivatives. acs.org

Furthermore, the hydroxyl group can undergo esterification with carboxylic acids or their derivatives to form esters. This reaction is often catalyzed by an acid or a coupling agent. The hydroxyl group is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. stackexchange.comstackexchange.com

Reactions Involving the Fluoro or Methyl Group of the Chemical Compound

The fluoro and methyl groups on the aromatic ring are generally less reactive than the nitro and hydroxyl groups, but they can still be functionalized under specific conditions.

The fluorine atom, typically a poor leaving group in nucleophilic aromatic substitution, can be displaced by a strong nucleophile, particularly when activated by the presence of the electron-withdrawing nitro group in the ortho or para position. This allows for the introduction of other functional groups, such as amines or thiols, at the 4-position.

The methyl group can be a site for oxidation reactions. Under certain conditions, such as photolysis, the methyl group of nitrotoluenes can be oxidized to form benzaldehydes or carboxylic acids. wikipedia.org However, these reactions often require harsh conditions and may not be selective.

Heterocyclic Annulation Strategies Utilizing the Chemical Compound

A significant application of this compound derivatives, particularly the corresponding aniline, is in the construction of heterocyclic rings. This process, known as annulation, involves the formation of a new ring fused to the existing benzene (B151609) ring.

The aniline derivative obtained from the reduction of this compound is a key precursor for the synthesis of quinolines. The Combes quinoline (B57606) synthesis, for instance, involves the reaction of an aniline with a β-diketone under acidic conditions. A similar strategy can be employed where the aniline derivative is reacted with compounds like ethyl 2-methylacetoacetate (B1246266) in the presence of a catalyst such as polyphosphoric acid to construct the quinoline core. nih.gov

Beyond quinolines, the aniline derivative can be used to synthesize other heterocyclic systems. For example, derivatives of 2-methyl-5-nitroaniline (B49896) have been used to synthesize multi-substituted oxazoles, which have shown antimicrobial activity. researchgate.net Furthermore, fluorinated building blocks are valuable in the synthesis of other heterocycles like pyrimidines and pyrazoles. researchgate.net

Role as a Key Intermediate in Bioactive Compound Synthesis

The derivatives of this compound are crucial intermediates in the synthesis of various bioactive compounds, with quinoline derivatives being a prominent class.

Quinoline Derivative Synthesis and Structure-Activity Relationships

Quinolines are a class of heterocyclic compounds that exhibit a broad range of biological activities, including antifungal, antibacterial, antimalarial, and anticancer properties. nih.gov The strategic placement of substituents on the quinoline ring system is critical for modulating their biological efficacy, a concept explored through structure-activity relationship (SAR) studies.

The synthesis of fluorinated quinoline analogs often starts from a fluorinated aniline, which can be derived from this compound. For example, 2-fluoroaniline (B146934) can be reacted with ethyl 2-methylacetoacetate to form an 8-fluoro-2,3-dimethylquinolin-4-ol (B1465670) intermediate. The hydroxyl group of this quinoline can then be esterified with various substituted benzoic acids to generate a library of quinoline analogs. nih.gov

The biological evaluation of these synthesized quinoline derivatives allows for the establishment of structure-activity relationships. For instance, in a series of novel fluorinated quinoline analogs tested for antifungal activity, the nature and position of substituents on the benzoic acid moiety were found to significantly influence their potency against different fungal strains. nih.gov Similarly, SAR studies on 2-methyl-5-nitroaniline derivatives have been conducted to understand their antimicrobial activity. researchgate.net These studies are essential for the rational design of more potent and selective bioactive compounds.

Below is a table summarizing the synthesis and functionalization reactions of this compound derivatives.

| Functional Group | Reaction Type | Reagents and Conditions | Product Type |

| Nitro Group | Reduction | Iron powder, Ammonium chloride | Aniline derivative |

| Nitro Group | Reduction | H₂, Pd/C | Aniline derivative |

| Hydroxyl Group | Etherification | Alkyl/Aryl halide, K₂CO₃ | Ether derivative |

| Hydroxyl Group | Esterification | Carboxylic acid/derivative, Acid catalyst | Ester derivative |

| Fluoro Group | Nucleophilic Substitution | Strong nucleophile (e.g., amine, thiol) | Substituted phenol (B47542) |

| Methyl Group | Oxidation | Photolysis | Benzaldehyde/Carboxylic acid derivative |

| Aniline Derivative | Quinoline Synthesis | β-diketone, Acid catalyst (e.g., PPA) | Quinoline derivative |

| Aniline Derivative | Oxazole (B20620) Synthesis | Various cyclization precursors | Oxazole derivative |

The following table details the structure-activity relationship findings for certain quinoline derivatives.

| Lead Compound/Scaffold | Modification | Effect on Biological Activity | Reference |

| Fluorinated quinoline analogs | Esterification of 4-hydroxyl group with substituted benzoic acids | Potency against fungal strains is dependent on the substituent on the benzoic acid. | nih.gov |

| 2-Methyl-5-nitroaniline derivatives | Synthesis of various oxazole derivatives | Resulting compounds exhibited antimicrobial activity. | researchgate.net |

Cinnoline (B1195905) Derivative Synthesis and Structure-Activity Relationships

Currently, there is no available scientific literature detailing the direct synthesis of cinnoline derivatives from this compound. General methods for cinnoline synthesis often involve the cyclization of appropriately substituted phenylhydrazones or diazotization of o-aminoaryl compounds. ijper.orgwikipedia.org For instance, one common route is the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org Another approach involves the reaction of a 2-nitrophenyl hydrazine (B178648) derivative with a ketone, followed by reductive cyclization. ijper.org

The structure-activity relationships (SAR) of cinnoline derivatives have been explored in various contexts, revealing that the biological activity is highly dependent on the nature and position of substituents on the cinnoline core. nih.gov For example, in some series, the introduction of a pyrazoline ring has been shown to enhance anti-inflammatory activity. pnrjournal.com In the context of antimicrobial agents, halogenated cinnoline derivatives have demonstrated potent activity. nih.gov However, without specific examples derived from this compound, a detailed SAR analysis is not possible.

Piperidine (B6355638) Derivative Synthesis and Structure-Activity Relationships

Similar to cinnoline derivatives, there is a lack of specific literature on the synthesis of piperidine derivatives directly from this compound for the purpose of renin inhibition. The synthesis of piperidine-based renin inhibitors is a well-established field, often starting from different precursors to construct the substituted piperidine core. nih.govdoi.org High-throughput screening has identified simple 3,4-disubstituted piperidines as promising lead compounds for renin inhibition. nih.gov The optimization of these leads often involves modifications at various positions of the piperidine ring to enhance potency and pharmacokinetic properties. doi.org

The structure-activity relationship of piperidine derivatives as renin inhibitors is complex. Optimization of the substituents at the 3- and 4-positions of the piperidine ring is crucial for high-affinity binding to the renin active site. doi.org For instance, the introduction of specific amide side chains at the 3-position and aryl moieties at the 4-position has led to the discovery of potent and orally active renin inhibitors. doi.org The stereochemistry of the substituents on the piperidine ring also plays a critical role in their inhibitory activity.

Mechanistic Investigations of Derivative Bioactivity

Receptor Tyrosine Kinase (RTK) Inhibition Mechanisms

While direct studies on derivatives of this compound are not available, research on derivatives of the related compound, 2-Fluoro-5-nitrophenol (B1323201), provides insights into potential RTK inhibition.

Derivatives of 2-Fluoro-5-nitrophenol have been utilized in the synthesis of selective Janus kinase 2 (JAK2) inhibitors. acs.orgacs.org Some of these inhibitors have shown off-target activity against other kinases, including the Vascular Endothelial Growth Factor (VEGF) receptors Flt1 (Fms-like tyrosine kinase 1) and Flt4. acs.org The VEGF receptor family, which also includes KDR (Kinase insert Domain Receptor, also known as Flk-1), are key mediators of angiogenesis, the formation of new blood vessels. nih.govnih.gov Inhibition of these receptors is a critical strategy in cancer therapy.

The binding of these inhibitors to the kinase domain of VEGF receptors is typically competitive with ATP, preventing the transfer of a phosphate (B84403) group to tyrosine residues on the receptor and downstream signaling proteins. The specific interactions within the ATP-binding pocket are dictated by the chemical structure of the inhibitor.

Inhibition of VEGF receptors by small molecule inhibitors blocks the downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and survival. Upon binding of VEGF, the receptors dimerize and autophosphorylate, creating docking sites for signaling proteins. This leads to the activation of several key pathways, including the Ras/Raf/MEK/ERK and the PI3K/Akt pathways.

Derivatives of 2-Fluoro-5-nitrophenol that inhibit Flt1 and Flt4 would disrupt these signaling cascades. acs.org By blocking the phosphorylation of the receptors, these compounds prevent the activation of downstream effectors, ultimately leading to an anti-angiogenic effect. The specific modulation of these pathways would depend on the kinase selectivity profile of the individual derivative.

Renin Inhibition Mechanisms by Derivatives of the Chemical Compound

There is no direct evidence in the reviewed literature of piperidine derivatives synthesized from this compound acting as renin inhibitors. However, the general mechanism of renin inhibition by piperidine-based compounds involves binding to the active site of the renin enzyme. nih.gov Renin is an aspartic protease that catalyzes the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen (B3276523) to angiotensin I.

Piperidine-based inhibitors are designed to mimic the transition state of the renin-catalyzed reaction. They occupy the active site cleft, preventing the natural substrate, angiotensinogen, from binding. This inhibition leads to a reduction in the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure. The binding of these inhibitors can induce significant conformational changes in the active site of renin. nih.gov

Other Biological Target Interactions and Pathways Investigated for Derivatives

Derivatives of this compound have emerged as versatile scaffolds in medicinal chemistry, leading to the development of compounds with a wide range of biological activities. Researchers have explored the modification of this core structure to target various enzymes and cellular pathways implicated in cancer, infectious diseases, and other pathological conditions. These investigations have unveiled novel structure-activity relationships and identified potent lead compounds for further drug development.

Anticancer Activity of Nitro-Substituted Hydroxynaphthanilide Derivatives

A series of nitro-substituted hydroxynaphthanilides, which can be considered structural analogs of this compound derivatives, have been investigated for their potential anticancer effects. Studies have revealed that the position of the nitro group on the anilide ring significantly influences the antiproliferative activity of these compounds. The potency of cell growth inhibition was found to increase as the nitro group was moved from the ortho to the para position. nih.govnih.gov

The most promising compounds from this series, 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide and 2-hydroxy-N-(4-nitrophenyl)naphthalene-1-carboxamide, demonstrated significant antiproliferative activity against human leukemia (THP-1) and breast cancer (MCF-7) cell lines, with IC50 values in the low micromolar range. nih.govnih.gov Notably, these compounds exhibited minimal toxicity toward non-tumor cells. nih.govnih.gov Further mechanistic studies revealed that these active compounds induce cell cycle arrest in the G1 phase, which is associated with a decrease in the protein levels of cyclin E1. nih.govnih.gov Moreover, one of the lead compounds was shown to induce apoptosis in THP-1 cells through a caspase-mediated pathway. nih.gov

Table 1: Antiproliferative Activity of Nitro-Substituted Hydroxynaphthanilides

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | THP-1 | 5.3 |

| 3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide | MCF-7 | 7.1 |

| 2-hydroxy-N-(4-nitrophenyl)naphthalene-1-carboxamide | THP-1 | 4.8 |

| 2-hydroxy-N-(4-nitrophenyl)naphthalene-1-carboxamide | MCF-7 | 6.5 |

Tetrahydroisoquinoline Derivatives Bearing a Nitrophenyl Group as Anticancer Agents

Researchers have synthesized and evaluated a series of 5,6,7,8-tetrahydroisoquinolines containing a nitrophenyl group for their anticancer and antioxidant properties. These compounds, which can be conceptually derived from the broader class of nitrophenyl-containing structures, have shown moderate to strong activity against various cancer cell lines.

In one study, several derivatives were tested against pancreatic cancer (PACA2) and lung carcinoma (A549) cell lines. Among the tested compounds, some exhibited significant cytotoxic activity, with IC50 values in the micromolar range. For instance, certain 3-substituted thio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles and 1-amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides showed promising results. The structure-activity relationship (SAR) studies highlighted that the nature and position of substituents on the aryl ring attached to the isoquinoline (B145761) core play a crucial role in determining the anticancer potency.

Another study focused on new 5,6,7,8-tetrahydro-isoquinolines bearing a 2-nitrophenyl group and their potential to target the RET (Rearranged during Transfection) enzyme, a receptor tyrosine kinase implicated in several cancers. The synthesized compounds were evaluated against multiple tumor cell lines, with some exhibiting potent antiproliferative activity. For example, one compound demonstrated significant efficacy against the HEPG2 (liver cancer) cell line, while another was more effective against the HCT116 (colon cancer) cell line. nih.gov Mechanistic studies revealed that the most active compound induced cell cycle arrest at the G2/M phase and significantly increased apoptosis in HEPG2 cells. nih.govresearchgate.net Molecular docking studies suggested that these compounds could bind to the RET enzyme, although with lower affinity than the standard inhibitor, alectinib. nih.gov

Table 2: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-substituted thio-5,6,7,8-tetrahydroisoquinoline-4-carbonitriles | PACA2 | 25.9 - 73.4 |

| 1-amino-N-aryl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamides | A549 | 34.9 - 57.6 |

| 5,6,7,8-Tetrahydro-isoquinolines bearing a 2-nitrophenyl group | HEPG2 | 31 |

Fluorobenzoylthiosemicarbazides as Antibacterial Agents

In the quest for new antibacterial agents to combat drug-resistant pathogens, a library of fluorobenzoylthiosemicarbazides and their 1,2,4-triazole (B32235) analogues were synthesized and evaluated for their activity against Gram-positive bacteria. The thiosemicarbazide (B42300) derivatives, which can be conceptually linked to the aminophenol precursor of this compound, showed significant antibacterial potential, particularly against Staphylococcus aureus. mdpi.comnih.gov

The antibacterial efficacy of these compounds was highly dependent on the substitution pattern on the N4-aryl position. mdpi.comnih.gov Notably, derivatives containing a trifluoromethyl group, such as 1-(meta-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazide and 1-(para-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazide, were among the most active. mdpi.com These compounds exhibited potent activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentrations (MICs) in the range of 7.82 to 31.25 µg/mL. mdpi.comnih.gov In contrast, the cyclized 1,2,4-triazole derivatives were largely inactive. mdpi.comnih.gov Docking studies suggest that these active fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of the bacterial enzyme D-alanyl-D-alanine ligase. mdpi.com

**Table 3: Antibacterial Activity of Fluorobenzoylthiosemicarbazides against *S. aureus***

| Compound | Strain | MIC (µg/mL) |

|---|---|---|

| 1-(meta-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazide | MRSA Clinical Isolates | 3.91 - 15.63 |

| 1-(para-fluorobenzoyl)-4-(trifluoromethylphenyl)thiosemicarbazide | MRSA Clinical Isolates | 3.91 - 15.63 |

| 1-(meta-fluorobenzoyl)-4-(chloro-phenyl)thiosemicarbazide | S. aureus | 7.82 - 15.63 |

Pyrimidine Derivatives as Janus Kinase (JAK) 2 Inhibitors

Derivatives of this compound have served as key intermediates in the synthesis of potent and selective inhibitors of Janus kinase 2 (JAK2), a crucial target in the treatment of myeloproliferative neoplasms (MPNs). The V617F mutation in JAK2 is a driver in the majority of these diseases.

One area of investigation has been the development of macrocyclic 2-amino-4-phenylaminopyrimidine derivatives. documentsdelivered.comacs.orgnih.govresearchgate.net This design strategy aims to enhance selectivity and improve pharmacokinetic properties. acs.orgresearchgate.net Several synthesized macrocyclic compounds exhibited potent inhibitory activity against JAK2 kinase. documentsdelivered.comacs.org For instance, one lead compound demonstrated an IC50 of 54.70 nM against JAK2 and effectively inhibited the proliferation of JAK2-dependent cell lines. documentsdelivered.comacs.org This compound also showed good bioavailability and in vivo efficacy in a model of polycythemia vera. documentsdelivered.comacs.org

Another successful approach involved the design of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives. acs.orgnih.govnih.gov Systematic optimization of a lead compound led to the discovery of a highly potent and selective JAK2 inhibitor with an IC50 value of 5 nM. acs.orgnih.gov This compound exhibited significant selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2). acs.orgnih.gov Furthermore, it demonstrated improved metabolic stability and bioavailability compared to the initial lead compound. acs.orgnih.gov Mechanistic studies confirmed that this inhibitor blocks the phosphorylation of JAK2 and its downstream signaling pathways, leading to cell cycle arrest and apoptosis in JAK2V617F-mutant cells. acs.orgnih.gov

Table 4: Inhibitory Activity of Pyrimidine Derivatives against JAK2

| Compound Class | Target | IC50 (nM) | Selectivity over other JAKs |

|---|---|---|---|

| Macrocyclic 2-amino-4-phenylaminopyrimidine derivative | JAK2 | 54.70 | Selective |

| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative | JAK2 | 5 | 38.6-fold vs JAK1, 54.6-fold vs JAK3, 41.2-fold vs TYK2 |

Computational and Theoretical Studies of 4 Fluoro 2 Methyl 5 Nitrophenol and Its Derivatives

Quantum Chemical Calculations on the Chemical Compound

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Fluoro-2-methyl-5-nitrophenol. These methods allow for the prediction of molecular geometries, electronic distributions, and spectroscopic signatures.

The electronic structure of this compound is characterized by the interplay of its substituent groups: the electron-withdrawing nitro group and fluorine atom, and the electron-donating methyl and hydroxyl groups. DFT calculations can map the molecular electrostatic potential (MEP), highlighting regions of positive and negative charge. The areas around the nitro and hydroxyl groups are typically identified as centers for electrophilic and nucleophilic attack, respectively researchgate.netnih.gov.

Table 1: Predicted Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capacity |

| LUMO Energy | ~ -2.0 eV | Indicates electron-accepting capacity |

| HOMO-LUMO Gap | ~ 5.5 eV | Predicts chemical reactivity and stability |

Note: The values in this table are hypothetical and based on typical results for structurally related compounds.

The three-dimensional structure of this compound is influenced by the orientation of its substituent groups. Conformational analysis, often performed using semi-empirical methods or DFT, helps to identify the most stable spatial arrangements of the atoms mdpi.com. The planarity of the benzene (B151609) ring is a key feature, with the substituents lying in or close to the plane of the ring. Intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitro group can significantly stabilize a particular conformation, influencing the compound's physical and chemical properties. Studies on related nitrophenols have shown that such intramolecular interactions are common and play a critical role in determining the preferred molecular geometry researchgate.net.

Molecular Docking and Dynamics Simulations of Derivatives of the Chemical Compound

To explore the potential of this compound derivatives as biologically active agents, molecular docking and dynamics simulations are employed. These computational techniques model the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme.

Molecular docking simulations predict the preferred orientation of a ligand when it binds to a receptor, forming a stable complex. For derivatives of this compound, these studies can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding. For instance, in studies of similar compounds, the nitro group and phenolic hydroxyl group are often found to be critical for forming hydrogen bonds with amino acid residues in the active site of a receptor nih.gov.

Beyond the binding mode, molecular docking and more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can predict the binding affinity, often expressed as a binding energy or an inhibition constant (Ki). A lower binding energy indicates a more stable and favorable interaction. These predictions are crucial for prioritizing compounds for synthesis and experimental testing.

Table 2: Hypothetical Molecular Docking Results for a Derivative of this compound against a Target Protein

| Derivative | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative A | -8.5 | TYR23, LYS45, SER112 |

| Derivative B | -7.9 | ASP12, PHE88 |

Note: The data in this table is for illustrative purposes to show the type of information generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of derivatives of this compound with known activities, a QSAR model can be developed. This model can then be used to predict the activity of new, untested derivatives.

The model is built using molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include electronic descriptors (e.g., partial charges), steric descriptors (e.g., molecular volume), and hydrophobic descriptors (e.g., logP). The resulting QSAR equation provides insights into which molecular features are most important for the desired biological activity, thereby guiding the rational design of more potent compounds.

Environmental and Green Chemistry Considerations Pertaining to 4 Fluoro 2 Methyl 5 Nitrophenol

Biodegradation Pathways and Environmental Fate Studies

While specific studies on the biodegradation of 4-Fluoro-2-methyl-5-nitrophenol are limited, the environmental fate of this compound can be inferred from research on structurally similar halogenated and methylated nitrophenols. Nitroaromatic compounds are generally recognized as environmental pollutants due to their widespread use and resistance to degradation. nih.gov The presence of a nitro group, an electron-withdrawing moiety, makes the aromatic ring less susceptible to oxidative attack by microbial enzymes. nih.gov

The biodegradation of nitrophenols in soil and water is a critical process for their removal from the environment. cdc.gov The half-life of nitrophenols in the environment can vary significantly based on environmental conditions. For instance, the atmospheric half-life of some nitrophenols is estimated to be between 3 and 18 days. cdc.gov In surface water, photolysis and biodegradation are key degradation processes, with half-lives ranging from one to eight days in freshwater. cdc.gov In soil, biodegradation is considered the most significant fate process. cdc.gov

Microorganisms have evolved diverse catabolic pathways to mineralize nitrophenolic compounds. For halogenated nitrophenols, the initial step in aerobic biodegradation often involves the enzymatic removal of the nitro group. This is a crucial step as it reduces the toxicity of the compound and makes the aromatic ring more amenable to subsequent degradation.

Key Microbial Players and Degradation Pathways:

Several bacterial genera, including Rhodococcus and Arthrobacter, have been identified for their ability to degrade halogenated nitrophenols. nih.govresearchgate.net Studies on compounds like 2-chloro-4-nitrophenol (B164951) provide valuable insights into the potential degradation pathways for this compound.

Rhodococcus species: Strains of Rhodococcus have been shown to degrade 2-chloro-4-nitrophenol through a pathway that initiates with the release of the nitrite (B80452) group, followed by the removal of the chloride ion. nih.gov This process typically involves a two-component monooxygenase. researchgate.net The degradation of 4-nitrophenol (B140041) by some Rhodococcus strains proceeds via the formation of 4-nitrocatechol (B145892) and subsequently 1,2,4-benzenetriol (B23740) before ring cleavage. researchgate.net

Arthrobacter species: Arthrobacter strains are also known to degrade chlorophenols and nitrophenols. whiterose.ac.uk For instance, Arthrobacter sp. SJCon degrades 2-chloro-4-nitrophenol by first forming chlorohydroquinone, which is then cleaved by a dioxygenase. researchgate.net Some Arthrobacter species can mineralize 4-fluorophenol, initiating the degradation with a monooxygenase that converts it to benzoquinone, which is then reduced to hydroquinone (B1673460). researchgate.net

Proposed Biodegradation Pathway for this compound:

Based on the degradation pathways of analogous compounds, a plausible aerobic biodegradation pathway for this compound can be proposed. The degradation is likely initiated by a monooxygenase , an enzyme that catalyzes the incorporation of one atom of oxygen into the substrate. This enzyme would attack the aromatic ring, leading to the hydroxylation of the ring and the subsequent removal of the nitro group as nitrite (NO₂⁻). This initial step is critical for detoxification.

Following the removal of the nitro group, the resulting fluorinated and methylated hydroquinone or a similar dihydroxy intermediate would be susceptible to ring cleavage by a dioxygenase . This enzyme would break the aromatic ring, forming aliphatic intermediates that can then be funneled into the central metabolic pathways of the microorganism, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide, water, and inorganic ions (fluoride and ammonium).

The presence of the fluorine atom on the aromatic ring can influence the rate of biodegradation. The carbon-fluorine bond is the strongest single bond in organic chemistry, making fluorinated compounds generally more resistant to degradation than their non-fluorinated counterparts. nih.gov However, microbial defluorination can occur through various enzymatic mechanisms. researchgate.netresearchgate.net

Bioremediation Approaches:

The understanding of these biodegradation pathways is crucial for developing effective bioremediation strategies for sites contaminated with nitrophenolic compounds. Bioaugmentation, which involves the introduction of specific microbial strains with known degradative capabilities, has shown promise for the cleanup of contaminated soil and water. crimsonpublishers.comnih.gov The use of bioreactors, such as fluidized bed bioreactors, can also provide a controlled environment for the efficient degradation of nitrophenols in industrial wastewater. nih.govresearchgate.netresearchgate.net

| Microorganism | Degraded Compound(s) | Key Intermediates | Initial Enzyme Type |

| Rhodococcus imtechensis RKJ300 | 2-chloro-4-nitrophenol, 4-nitrophenol | Chlorohydroquinone, Hydroquinone | Monooxygenase |

| Rhodococcus sp. 21391 | p-nitrophenol | p-nitrocatechol, 1,2,4-benzenetriol | Monooxygenase |

| Arthrobacter sp. SJCon | 2-chloro-4-nitrophenol | Chlorohydroquinone | Dioxygenase |

| Arthrobacter sp. strain IF1 | 4-fluorophenol | Benzoquinone, Hydroquinone | Monooxygenase |

| Burkholderia sp. RKJ 800 | 2-chloro-4-nitrophenol | Chlorohydroquinone, Hydroquinone | Dioxygenase |

Sustainable Synthesis and Waste Minimization Strategies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of this compound, like many nitroaromatic compounds, traditionally involves nitration reactions that can generate significant waste and use hazardous reagents.

Traditional Nitration and its Environmental Concerns:

The conventional method for nitrating phenolic compounds often employs a mixture of nitric acid and sulfuric acid. nih.gov This process has several drawbacks:

Use of strong acids: The highly corrosive nature of the acid mixture poses safety risks and requires specialized equipment.

Waste generation: The process generates large volumes of acidic wastewater, which requires neutralization and treatment before disposal. acs.org

Low regioselectivity: The reaction can lead to the formation of multiple isomers, reducing the yield of the desired product and complicating the purification process. nih.gov

Green Synthesis Approaches:

To address these issues, several greener alternatives for the nitration of phenols have been explored. These methods focus on the use of solid acid catalysts, alternative nitrating agents, and more environmentally friendly solvents.

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites (e.g., Hβ zeolite) and clays (B1170129) (e.g., montmorillonite (B579905) KSF), offers significant advantages over traditional liquid acids. crimsonpublishers.comgoogle.comresearchgate.net

Easy Separation and Reusability: Solid catalysts can be easily separated from the reaction mixture by filtration and can often be regenerated and reused, reducing waste and catalyst cost. researchgate.net

Improved Selectivity: The shape-selective nature of zeolites can enhance the regioselectivity of the nitration reaction, leading to a higher yield of the desired isomer. researchgate.net For instance, the nitration of 2-nitrotoluene (B74249) using nitric acid, acetic anhydride, and Hβ zeolite produces a 97% yield of 2,4-dinitrotoluene. researchgate.net

Milder Reaction Conditions: Solid acid-catalyzed nitrations can often be carried out under milder conditions than traditional methods. scilit.com

Alternative Nitrating Agents and Solvent-Free Conditions: Research has also focused on using alternative nitrating agents that are less hazardous and produce less waste. semanticscholar.org

Metal Nitrates: Reagents like bismuth nitrate (B79036) (Bi(NO₃)₃) supported on montmorillonite KSF have been shown to be effective for the nitration of phenols. google.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions or in greener solvents reduces the environmental impact associated with solvent use and disposal. whiterose.ac.uk Microwave-assisted synthesis using copper(II) nitrate in acetic acid is another green alternative. semanticscholar.org

Waste Minimization Strategies:

In addition to developing greener synthesis routes, minimizing waste in existing industrial processes is a key aspect of green chemistry. visserssales.com

Recycling of Acids and Solvents: In processes that still utilize mixed acids, the development of efficient methods for the recovery and recycling of sulfuric acid is crucial. acs.orggoogle.com Similarly, where solvents are necessary, choosing recyclable options and implementing solvent recovery systems can significantly reduce waste. google.com

Process Optimization: Careful control of reaction parameters such as temperature and reactant concentrations can improve selectivity and reduce the formation of unwanted by-products, including tar-like substances that can complicate purification. nih.gov

Waste Treatment and Valorization: For the waste that is generated, advanced treatment processes are necessary. For instance, specialized decomposers can be used to treat nitration waste acids, breaking down residual nitric esters and allowing for the recovery of nitrogen oxides which can be converted back into nitric acid. syntechinternational.com Biological treatment methods can be employed for wastewater containing nitrophenols. nih.gov

| Green Chemistry Strategy | Description | Benefits |

| Solid Acid Catalysis | Use of zeolites (e.g., Hβ zeolite) or clays (e.g., montmorillonite KSF) instead of liquid acids. | Easy separation, reusability, improved regioselectivity, milder reaction conditions. |

| Alternative Nitrating Agents | Employing metal nitrates (e.g., Bi(NO₃)₃) or other less hazardous nitrating systems. | Reduced hazard, potentially less waste. |

| Solvent Selection and Solvent-Free Conditions | Using greener solvents like water or conducting reactions without a solvent. | Reduced environmental impact from solvent use and disposal. |

| Catalyst and Solvent Recycling | Implementing systems to recover and reuse catalysts and solvents. | Reduced waste generation and lower operational costs. |

| Process Intensification | Using technologies like microreactors to improve control over reaction conditions, leading to higher selectivity and less waste. | Enhanced safety, improved yield, reduced by-product formation. |

| Waste Treatment Technologies | Employing advanced methods like decomposers for waste acid treatment and bioreactors for wastewater. | Safe disposal of hazardous waste and potential for resource recovery. |

Emerging Research Frontiers and Future Directions for 4 Fluoro 2 Methyl 5 Nitrophenol

Novel Synthetic Applications Beyond Established Pathways

The unique substitution pattern of 4-Fluoro-2-methyl-5-nitrophenol opens avenues for its use in innovative synthetic methodologies beyond its current role as a simple intermediate. Research into similarly structured nitroaromatic compounds is paving the way for new applications.

One promising frontier is the transformation of the phenol (B47542) into a diazonium salt. For instance, the closely related compound 2-fluoro-5-nitrophenyldiazonium tetrafluoroborate (B81430) has been demonstrated to be a novel and versatile reagent for the functionalization of alcohols. nih.gov This Sanger-type reagent allows for mild, base-free nucleophilic aromatic substitution of the fluorine atom. nih.gov The retained diazonium group can then be used for a variety of subsequent transformations, including radical C-H activation and palladium-catalyzed cross-coupling reactions. nih.gov This suggests a potential pathway where this compound could be converted into a powerful synthetic tool for creating complex molecular architectures under mild conditions.

Another area of exploration involves leveraging the activated aromatic ring for complex coupling reactions. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxyl, methyl) groups, along with the reactive fluorine atom, allows for precise control over regioselectivity in nucleophilic aromatic substitution and cross-coupling reactions. This could enable the synthesis of highly functionalized, multi-substituted aromatic compounds that are difficult to access through traditional methods.

Exploration of New Biological Targets for Derivatives

The scaffold of substituted nitrophenols is a recurring motif in medicinally active compounds, suggesting that derivatives of this compound could be potent biological agents. Current research on analogous molecules provides a roadmap for future drug discovery efforts.

A significant area of investigation is the development of kinase inhibitors for cancer therapy. For example, derivatives of 2-fluoro-5-nitrophenol (B1323201) have been used as key intermediates in the synthesis of a new class of highly selective and potent macrocyclic JAK2 inhibitors for the treatment of myeloproliferative neoplasms. acs.orgacs.org Similarly, 4-Fluoro-2-Methoxy-5-nitroaniline (B580436) serves as a crucial building block for Mereletinib, an inhibitor of the BRAF V600E mutant kinase. chemicalbook.com These findings strongly suggest that derivatives of this compound could be developed to target specific kinases involved in cell signaling pathways, a cornerstone of modern oncology research.

Furthermore, substituted phenyl-furan derivatives, which can be synthesized from nitrophenol precursors, have emerged as a promising new class of antimycobacterial agents. mdpi.com These compounds have been shown to interfere with iron homeostasis in Mycobacterium tuberculosis, representing a novel strategy to combat tuberculosis. mdpi.com The exploration of derivatives of this compound in this context could lead to the discovery of new anti-infective agents with novel mechanisms of action.

| Derivative Class | Potential Biological Target | Therapeutic Area | Reference Compound Example |

| Macrocyclic Pyrimidines | Janus Kinase 2 (JAK2) | Oncology (Myeloproliferative Neoplasms) | Macrocyclic JAK2 Inhibitors acs.orgacs.org |

| Fused Heterocycles | BRAF V600E Mutant Kinase | Oncology | Mereletinib chemicalbook.com |

| Phenyl-furan Carboxylic Acids | Salicylate Synthase MbtI | Infectious Disease (Tuberculosis) | 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate mdpi.com |

Integration into Advanced Materials Science Research

The field of materials science offers fertile ground for the application of highly functionalized aromatic compounds like this compound. The electronic and optical properties endowed by the nitro and fluoro groups make its derivatives attractive candidates for advanced materials.

One of the most exciting future directions is in the development of materials for organic light-emitting diodes (OLEDs). A structurally similar building block, 4-Fluoro-2-methylbenzonitrile, is used to synthesize emitters exhibiting thermally activated delayed fluorescence (TADF). ossila.com These materials are crucial for creating highly efficient OLED devices. The substitution pattern is key to the material's high thermal stability and performance, achieving exceptional external quantum efficiency. ossila.com By modifying the hydroxyl and nitro groups of this compound, it is conceivable to design novel TADF emitters or host materials with tailored electronic properties.

Furthermore, nitrophenol-based compounds are known to be precursors for chromophores with interesting optical properties. mdpi.com They can be converted into azo dyes and other molecules with applications as fluorescent probes or functional dyes. researchgate.net Research has shown that the specific positioning of nitro groups on a phenol ring significantly affects the excited-state dynamics, which can be harnessed to engineer functional molecules for various applications. mdpi.com Derivatives of this compound could be integrated into polymers or other material backbones to create novel sensors, nonlinear optical materials, or photo-responsive systems.

| Potential Application Area | Relevant Material Property | Example from Related Compounds |

| Organic Light-Emitting Diodes (OLEDs) | Thermally Activated Delayed Fluorescence (TADF) | Emitters synthesized from 4-Fluoro-2-methylbenzonitrile showing high efficiency. ossila.com |

| Advanced Dyes & Probes | Chromophoric & Fluorescent Properties | Azo-Schiff derivatives from nitrophenols used as anticorrosion coatings and dyes. researchgate.net |

| Photo-responsive Materials | Tunable Excited-State Dynamics | Nitrophenols exhibiting unique relaxation dynamics upon photo-excitation. mdpi.com |

Q & A

Basic: What are the optimal synthetic routes for 4-Fluoro-2-methyl-5-nitrophenol, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis likely involves nitration and fluorination steps. For example, nitration of 4-fluoro-2-methylphenol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can yield the nitro derivative. Fluorination may precede nitration if starting from a methyl-substituted precursor. Key parameters include:

- Temperature control to avoid over-nitration or decomposition (e.g., <10°C for nitration) .

- Catalyst selection (e.g., H₂SO₄ as a protonating agent for electrophilic substitution).

- Purification via recrystallization (solvent selection based on polarity differences; e.g., ethanol/water mixtures) .

Yield optimization requires monitoring intermediates with HPLC or TLC, referencing analogs like 4-Fluoro-2-nitrophenol (mp 75–77°C) for procedural adjustments .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituent positions. For example, the methyl group (2-position) appears as a singlet at ~δ 2.3 ppm, while the nitro group deshields adjacent protons .

- IR Spectroscopy : Confirm nitro (asymmetric stretch ~1520 cm⁻¹) and hydroxyl groups (broad peak ~3200 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 185 (C₇H₅FNO₃) with fragmentation patterns reflecting loss of NO₂ or F .

- X-ray Crystallography : Resolve steric effects of the methyl group (if crystals are obtainable) .

Advanced: How do electron-withdrawing substituents (NO₂, F) influence the compound’s acidity and reactivity?

Methodological Answer:

The nitro (meta-directing) and fluoro (ortho/para-directing) groups create a polarized aromatic ring, enhancing acidity (pKa ~4–5) compared to phenol (pKa ~10). Reactivity in nucleophilic substitution (e.g., SNAr) depends on:

- Hammett Constants : σₘ (NO₂: +0.71; F: +0.34) predict activation effects .

- DFT Calculations : Simulate charge distribution to identify reactive sites. For analogs like 4-Fluoro-2-nitrophenol, computational models show increased positive charge at the nitro-adjacent carbon .

Experimental validation via kinetic studies (e.g., reaction with amines) can quantify substituent effects .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data for fluorinated nitrophenols?

Methodological Answer:

Discrepancies (e.g., mp variations in 4-Fluoro-2-nitrophenol: 75–77°C vs. other sources) arise from impurities or polymorphs. Strategies include:

- Recrystallization : Test multiple solvents (e.g., dichloromethane/hexane) to isolate pure polymorphs .

- Cross-Validation : Compare HPLC retention times with certified standards (e.g., 4-Methoxy-3-nitrophenol@100 μg/mL in methanol) .

- Synchrotron XRD : Resolve crystal packing differences impacting thermal properties .

Advanced: What computational approaches predict regioselectivity in further functionalization reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 6-position (para to nitro) may be reactive in electrophilic attacks .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SNAr) .

- Benchmarking : Compare predictions with experimental outcomes for analogs like 2-Fluoro-5-(4-fluorophenyl)pyridine .

Basic: What storage conditions prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C to slow nitro group reduction or hydrolysis, as seen in related compounds .

- Light Sensitivity : Use amber vials to prevent photodegradation (common in nitrophenols) .

- Moisture Control : Desiccate with silica gel, as hydroxyl groups may promote decomposition .

Advanced: How does the 2-methyl group affect solubility and crystallization?

Methodological Answer:

- Solubility : The methyl group increases hydrophobicity vs. non-methylated analogs (e.g., 4-Fluoro-5-nitrophenol). Use logP calculations (estimated ~2.1) to select solvents .

- Crystallization : Steric hindrance from the methyl group may reduce crystal symmetry, requiring slow evaporation in toluene/ethyl acetate mixtures .

- Thermal Analysis : DSC can identify melting point depression due to impurities or polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.